molecular formula C12H13BrN2O B2883304 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide CAS No. 1394729-77-1

3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide

Cat. No.: B2883304
CAS No.: 1394729-77-1
M. Wt: 281.153
InChI Key: UPHZQDGHCWVOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide is a chemical compound with a complex structure that includes a bromine atom, a cyano group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of 4-methylbenzoic acid, followed by the introduction of the cyano group and the formation of the benzamide structure. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in the replacement of the bromine atom with other groups.

Scientific Research Applications

3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study the compound’s effects on biological systems, including its potential as a drug candidate or its interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.

    Industry: The compound is used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide can be compared with other similar compounds, such as:

    3-Bromo-N-(2-cyanopropan-2-yl)-4-chlorobenzamide: This compound has a chlorine atom instead of a methyl group, which can affect its chemical properties and reactivity.

    3-Bromo-N-(2-cyanopropan-2-yl)-4-ethylbenzamide: This compound has an ethyl group instead of a methyl group, which can influence its biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-8-4-5-9(6-10(8)13)11(16)15-12(2,3)7-14/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHZQDGHCWVOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)(C)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.